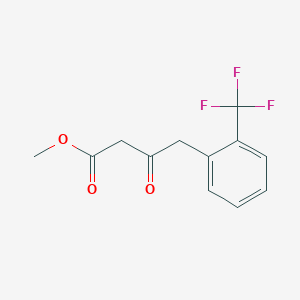
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate
Overview
Description
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate typically involves the following steps:
Trifluoromethylation: The starting material, 2-trifluoromethylbenzene, undergoes trifluoromethylation to introduce the trifluoromethyl group.
Oxidation: The trifluoromethylated benzene is then oxidized to form the corresponding carboxylic acid.
Esterification: The carboxylic acid is esterified with methanol to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Alcohols or amines derived from the reduction of the compound.
Substitution Products: Derivatives with different functional groups introduced into the molecule.
Scientific Research Applications
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound's activity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic properties.
Comparison with Similar Compounds
3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid: The acid form of the compound.
Methyl 3-oxo-4-(2-methylphenyl)butanoate: A structurally similar compound without the trifluoromethyl group.
Uniqueness: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 3-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-18-11(17)7-9(16)6-8-4-2-3-5-10(8)12(13,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPMCNWLUXTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


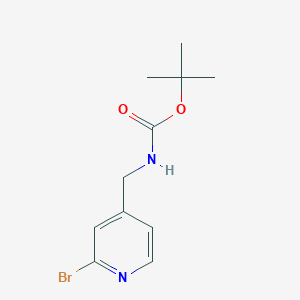
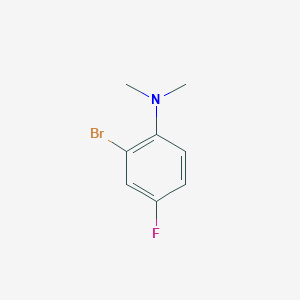
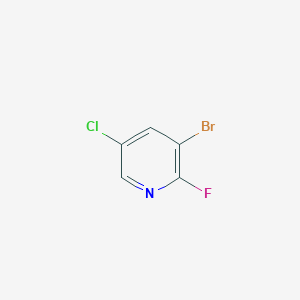
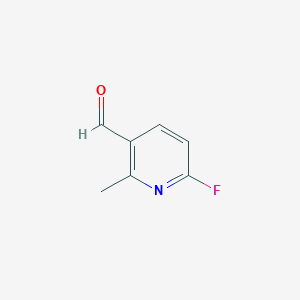
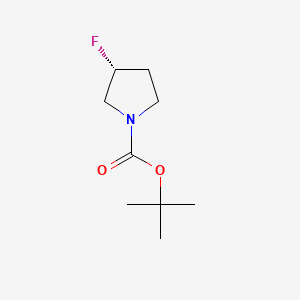
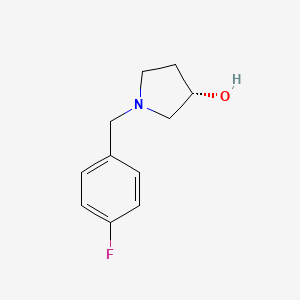
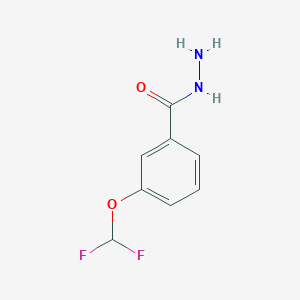
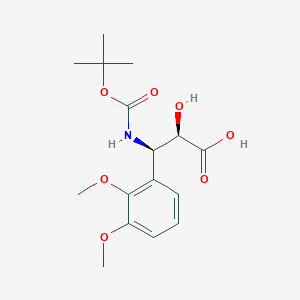

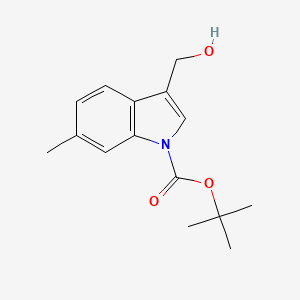

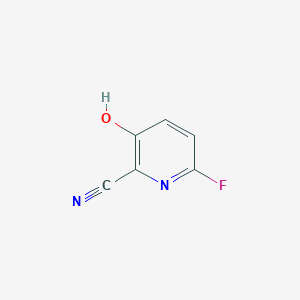

![4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE](/img/structure/B1439322.png)
